molecular formula C14H16F3N5O2 B2514451 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1421482-17-8

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2514451
CAS No.: 1421482-17-8
M. Wt: 343.31
InChI Key: VHTVGFXVZNZLNS-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea features a 1,2,4-triazole-5-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The triazole ring is connected via an ethyl linker to a urea moiety, which is further substituted with an o-tolyl (2-methylphenyl) group.

Structural characterization typically employs single-crystal X-ray diffraction (using SHELX software) , NMR, and mass spectrometry .

Properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTVGFXVZNZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic synthesis. The initial steps often involve the preparation of the triazole ring, followed by functionalization to incorporate the trifluoromethyl group.

Key synthetic steps include:

  • Formation of the triazole ring by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

  • Introduction of the trifluoromethyl group through nucleophilic or electrophilic fluorination techniques.

  • Coupling of the triazole derivative with an appropriate urea precursor using coupling reagents such as carbodiimides.

  • Final steps include purification processes like recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: For industrial-scale production, the process involves optimizing each reaction step for cost-efficiency, yield, and purity

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: Formation of additional carbonyl or carboxylate functionalities.

  • Reduction: Conversion to alcohol or amine derivatives.

  • Substitution: Introduction of various substituents onto the triazole or urea moieties.

Common Reagents and Conditions

  • Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Employing hydrogen gas with palladium on carbon or lithium aluminum hydride.

  • Substitution: Utilization of nucleophiles like sodium azide or organolithium reagents in anhydrous conditions.

Major Products: The reactions typically yield derivatives that can be further modified for specific applications, including pharmacological intermediates or agricultural chemicals.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea exhibit significant anticancer properties. For instance, derivatives of urea and thiourea have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study: Urea Derivatives as Anticancer Agents

In a study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized novel urea derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE). These compounds demonstrated promising anticancer activity against breast cancer cell lines (MDA-MB 231) using the MTT assay method .

Urease Inhibition

Another notable application is in the inhibition of urease, an enzyme linked to various pathological conditions including kidney stones and peptic ulcers. Compounds with a thiourea backbone are known for their urease inhibitory effects.

Research Findings: Urease Inhibitors

A study focused on synthesizing thiourea hybrids reported that certain derivatives exhibited potent urease inhibition. The modifications in functional groups significantly affected the inhibitory activity, suggesting that similar modifications could be applied to the triazole-containing compound to enhance its efficacy .

Antimicrobial Activity

The triazole ring structure is well-known for its antimicrobial properties. Compounds containing triazole moieties have been explored as antifungal agents due to their ability to disrupt fungal cell membranes.

Case Study: Triazole Antifungal Agents

Research has shown that triazole derivatives can effectively inhibit fungal growth by targeting specific biosynthetic pathways. The incorporation of a trifluoromethyl group may enhance the potency and selectivity of these compounds against resistant strains .

Table 2: Synthesis Steps Overview

StepDescription
Step 1Synthesis of triazole intermediate
Step 2Formation of urea linkage
Step 3Substitution with o-tolyl group

Mechanism of Action

Mechanism: The compound acts by binding to specific molecular targets, typically enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Molecular Targets and Pathways: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea targets include kinases, proteases, or G-protein coupled receptors. The compound may modulate signaling pathways by inhibiting enzyme activity, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Triazole Substituents Urea Substituents Molecular Weight Key Features Reference
Target compound: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea 3-CF₃, 4-CH₃ o-tolyl ~452.3 (calc.) High lipophilicity due to CF₃ and o-tolyl; planar triazole ring -
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-...ethyl)urea () 3-(3-CF₃-phenyl), 4-CH₃ 5-Cl-2-OCH₃-phenyl 469.85 Chlorine and methoxy groups enhance polarity; bulkier aryl substitution
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea 3-thiophene, 4-cyclopropyl 4-F-phenyl 387.4 Thiophene introduces sulfur; cyclopropyl increases steric hindrance
1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea 3-thiophene, 4-CH₃ Ethyl 295.36 Smaller molecular weight; ethyl group reduces complexity

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to derivatives with polar substituents (e.g., 4-F-phenyl in ) .
  • Planarity: Compounds like those in exhibit near-planar triazole cores, which may enhance π-π stacking interactions in biological targets. The o-tolyl group in the target compound could introduce slight non-planarity .
  • Solubility : Urea derivatives with hydrophilic substituents (e.g., methoxy in ) show improved aqueous solubility compared to the target compound’s o-tolyl group .

Biological Activity

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea is a compound characterized by its complex structure and potential biological activities. This article explores its pharmacological significance, focusing on its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H16F3N5O5S
  • Molecular Weight : 447.39 g/mol
  • CAS Number : 2034512-39-3
  • SMILES Notation : O=c1oc2c([nH]1)cc(cc2)S(=O)(=O)N1CCC(CC1)n1nc(n(c1=O)C)C(F)(F)F

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has shown potential in inhibiting various enzymes associated with cancer progression and inflammation.
  • Antimicrobial Properties : The triazole ring structure is known for its antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines.

Anticancer Activity

Research indicates that derivatives of triazole compounds have demonstrated significant anticancer activities. For instance, a study highlighted that similar triazole derivatives exhibited IC50 values ranging from 2.76 μM to 9.27 μM against various cancer cell lines including colon adenocarcinoma and breast cancer . The specific compound under review has not been extensively tested in clinical settings but shows promise based on structural analogs.

Antimicrobial Activity

Triazole derivatives are frequently investigated for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens, similar to other triazole-based drugs .

Case Study 1: Antitumor Efficacy

A study conducted on a library of triazole compounds found that modifications to the triazole ring significantly enhanced anticancer activity. The lead compound demonstrated effective inhibition against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 6.2 μM . This finding suggests that the compound's structural features could be optimized for increased potency.

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of triazole derivatives, compounds similar to this compound were screened against various bacterial strains. Results indicated strong bactericidal activity comparable to established antibiotics .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50 Value (μM)Reference
AntitumorTriazole derivative2.76 - 9.27
AntimicrobialTriazole derivativeVariable
CytotoxicityHeLa cells6.2

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